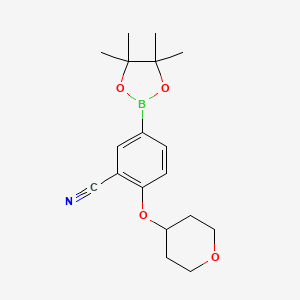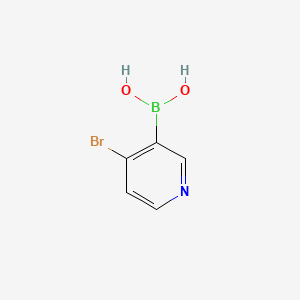
3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide
Vue d'ensemble
Description
“3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide” is a chemical compound with the CAS Number: 1227465-51-1 . It has a molecular weight of 227.12 and its linear formula is C6 H11 Br O2 S .
Molecular Structure Analysis
The Inchi Code for this compound is 1S/C6H11BrO2S/c7-4-6-2-1-3-10 (8,9)5-6/h6H,1-5H2 . This code provides a specific string of characters that represent the molecular structure of the compound.Physical And Chemical Properties Analysis
This compound is a solid at room temperature . Unfortunately, other physical and chemical properties like melting point, boiling point, and density are not available.Applications De Recherche Scientifique
Synthesis and Chemical Properties
- The compound is used in the synthesis of tetrahydro-2H-thiopyran 1,1-dioxides via unconventional methods, leveraging a [1+1+1+1+1+1] annulation process and rongalite as a tethered C-S synthon (Xiang‐Long Chen et al., 2022).
- It has been involved in reactions with 2-aminovinyl thioketones to yield 2-acylthiophens and other derivatives through cycloaddition processes (J. Meslin et al., 1975).
- Studies show its reactivity with isoprene and 1,4-diphenyl-1,3-butadiene to form 3,4-dihydro-2H-thiopyran derivatives (T. Karakasa & S. Motoki, 1980).
Synthesis Methods and Applications
- It is used in multigram scale synthesis processes of 3,4- and 3,6-dihydro-2H-thiopyran 1,1-dioxides, beneficial in creating functionalized cyclic sulfones as building blocks for new biologically active compounds (R. M. Chabanenko et al., 2018).
- Its ionization constants have been determined, aiding in understanding its chemical behavior and potential applications (G. Gaviraghi & G. Pagani, 1973).
Advanced Chemical Analysis
- An in-depth study using Ab Initio Molecular Orbital Theory and Density Functional Theory (DFT) on the compound has provided insights into the structures, energies, and conformational preferences of its conformers and rotamers (F. Freeman et al., 2002).
- Research on bromination under ionic and radical conditions has led to discoveries about the compound’s transformation and potential for antibacterial and antimycotic activities (O. Caputo et al., 1979).
Safety And Hazards
Propriétés
IUPAC Name |
3-(bromomethyl)thiane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11BrO2S/c7-4-6-2-1-3-10(8,9)5-6/h6H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LLFQAXVALBTPTN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CS(=O)(=O)C1)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11BrO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301212318 | |
| Record name | 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Bromomethyl)tetrahydro-2h-thiopyran 1,1-dioxide | |
CAS RN |
1227465-51-1 | |
| Record name | 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1227465-51-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2H-Thiopyran, 3-(bromomethyl)tetrahydro-, 1,1-dioxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301212318 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-(bromomethyl)-1lambda6-thiane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













![1-(4,6-Dibromo-3-fluorothieno[3,4-b]thiophen-2-yl)-2-ethylhexan-1-one](/img/structure/B582262.png)


